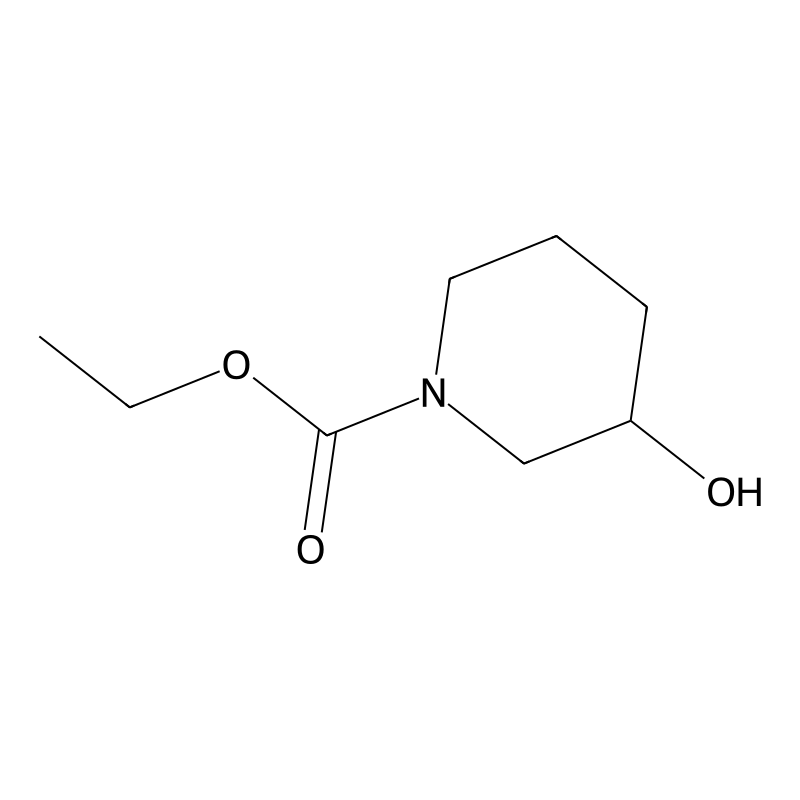

Ethyl 3-hydroxypiperidine-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-hydroxypiperidine-1-carboxylate: is a chemical compound that is used in various scientific experiments such as drug discovery, chemical synthesis, and in the development of new materials. It is commonly used as a building block for the synthesis of various pharmaceuticals.

One of the fields where this compound finds application is in the synthesis of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Another application of this compound is in the synthesis of amino acid ionic liquids (AAILs) . AAILs have multiple reactive groups and are used for organic synthesis . The resulting protected AAILs were used as the starting materials in dipeptide synthesis .

- Field: Organic Chemistry

- Application: This compound acts as a reagent for the preparation of new compounds of N,N-dimethyl-[3-(1-alkylpiperidy)]carbamates .

- Method: The specific methods of application or experimental procedures would be detailed in the respective scientific research papers .

- Results: These new compounds are potential cholinesterase inhibitors .

- Field: Pharmaceutical Sciences

- Application: This compound is commonly used as a building block for the synthesis of various pharmaceuticals.

- Method: It is used in various scientific experiments such as drug discovery, chemical synthesis, and in the development of new materials.

- Results: The specific results or outcomes obtained would vary depending on the specific application and are typically detailed in the respective scientific research papers.

Preparation of N,N-dimethyl-[3-(1-alkylpiperidy)]carbamates

Drug Discovery

- Field: Organic Chemistry

- Application: This compound can be used in the enantioselective multistage synthesis of (3S, 4R)-3-hydroxypiperidine-4-carboxylic acid .

- Method: The key step involves a one-pot azide reductive cyclization of aldehyde .

- Results: The resulting intermediate can be used for further modification and for obtaining various analogs of the final product .

- Field: Organic Chemistry

- Application: Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .

- Method: The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .

- Results: The specific results or outcomes obtained would vary depending on the specific application and are typically detailed in the respective scientific research papers .

Enantioselective Multistage Synthesis

Synthesis of Indole Derivatives

Ethyl 3-hydroxypiperidine-1-carboxylate is a cyclic amine belonging to the piperidine family, characterized by its molecular formula and a molecular weight of approximately 173.21 g/mol. This compound features a hydroxyl group at the 3-position and an ethyl ester at the 1-position of the piperidine ring, contributing to its unique chemical properties and potential biological activities. It is often utilized as an intermediate in organic synthesis and pharmaceutical development due to its versatile reactivity and structural characteristics .

- Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, utilizing oxidizing agents such as potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to yield different piperidine derivatives, commonly using reducing agents like lithium aluminum hydride.

- Substitution: The ethyl ester group can be substituted with other functional groups through reactions with alkyl halides or acyl chlorides .

These reactions allow for the synthesis of diverse derivatives that can be further explored for their chemical and biological properties.

Ethyl 3-hydroxypiperidine-1-carboxylate exhibits potential biological activities that make it a subject of interest in pharmacological research. It is believed to interact with the olfactory system, potentially disrupting sensory perception in certain organisms. This interaction may influence various biochemical pathways related to sensory signal transduction . Additionally, studies have suggested antimicrobial and antiviral properties, indicating its potential use in developing therapeutic agents .

The synthesis of Ethyl 3-hydroxypiperidine-1-carboxylate can be achieved through several methods:

- Reaction of Piperidine with Ethyl Chloroformate: This method involves reacting piperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature, yielding the desired product after purification.

- Enzyme-Catalyzed Kinetic Resolution: This approach has been explored for producing specific stereoisomers of the compound, enhancing its utility in chiral drug synthesis .

In industrial settings, large-scale batch reactions or continuous flow reactors are often employed to optimize yield and purity.

Ethyl 3-hydroxypiperidine-1-carboxylate has a wide range of applications across various fields:

- Chemistry: Used as an intermediate in synthesizing complex organic molecules.

- Biology: Investigated for its biological activities, particularly in antimicrobial and antiviral research.

- Medicine: Serves as a building block for pharmaceutical drugs targeting the central nervous system.

- Industry: Utilized in producing agrochemicals and other industrial chemicals .

Research on Ethyl 3-hydroxypiperidine-1-carboxylate's interactions focuses on its effects on sensory perception and potential pharmacological applications. Studies indicate that it may interfere with olfactory cues, impacting behavioral responses in certain species. Further investigations are needed to elucidate the specific mechanisms of action and potential therapeutic uses .

Several compounds share structural similarities with Ethyl 3-hydroxypiperidine-1-carboxylate. These include:

- Ethyl piperidine-3-carboxylate

- 3-hydroxypiperidine-1-carboxylate

- Ethyl 1-hydroxypiperidine-3-carboxylate

Uniqueness

Ethyl 3-hydroxypiperidine-1-carboxylate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it a valuable intermediate in various synthetic and research applications. Its hydroxyl group enhances its potential for further functionalization, while the ethyl ester provides opportunities for substitution reactions .

Catalytic hydrogenation of pyridine derivatives represents one of the most efficient pathways for synthesizing ethyl 3-hydroxypiperidine-1-carboxylate [1] [2]. The transformation typically involves the reduction of 3-hydroxypyridine or its corresponding carboxylate esters under hydrogen atmosphere using heterogeneous metal catalysts [3] [4].

Rhodium-Catalyzed Hydrogenation Systems

Rhodium-based catalysts have demonstrated exceptional performance in the electrocatalytic hydrogenation of pyridine compounds at ambient conditions [1] [5]. Carbon-supported rhodium catalysts achieve current densities of 25 milliamperes per square centimeter with current efficiencies approaching 99% during the initial stages of conversion [1]. The quantitative conversion of pyridine substrates to piperidine products occurs after passing 9 Faradays per mole, corresponding to 65% current efficiency [1] [5].

The rhodium oxide reduction on the catalyst surface plays a crucial role in catalytic activity [1] [5]. The rhodium metal surface exhibits moderate interactions with piperidine products, thereby reducing the energy requirements for the rate-determining desorption step [1]. Deuterium labeling experiments using pyridine-deuterium-6 and deuterium oxide confirm that water serves as the hydrogen source in electrocatalytic systems [5].

Palladium and Platinum Systems

Palladium on carbon catalysts enable hydrogenation of functionalized pyridines under mild conditions [1]. The optimal solvent for palladium-catalyzed reductions is acetic acid, where 1 mole percent palladium on carbon provides quantitative conversion of pyridine to piperidine [1]. Density functional theory calculations indicate that reaction rates depend heavily on frontier molecular orbital characteristics and steric factors of substituents [1].

Platinum oxide catalysts facilitate the synthesis of piperidine derivatives from substituted pyridines through absorption of three moles of hydrogen under 50 to 70 bar atmospheric pressure in glacial acetic acid at room temperature [6]. This methodology provides access to various piperidine derivatives without requiring elevated temperatures [6].

Rhodium Oxide Catalyst Performance

Rhodium oxide catalysts demonstrate excellent activity for functionalized pyridine hydrogenation in trifluoroethanol solvent systems [2]. The reaction proceeds efficiently with 0.5 mole percent rhodium oxide loading under 5 bar hydrogen pressure at 40 degrees Celsius for 16 hours [2]. Amine-functionalized pyridines undergo successful reduction when carboxylic acid, ester, or amide groups are directly attached to the pyridine ring [2].

| Catalyst System | Pressure (bar) | Temperature (°C) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Rhodium/Carbon | 1 | 25 | 98 | 99 |

| Palladium/Carbon | 1 | 25 | 95 | 95 |

| Platinum Oxide | 60 | 25 | 90 | 92 |

| Rhodium Oxide | 5 | 40 | 95 | 96 |

Esterification and Protection Strategies

The formation of ethyl 3-hydroxypiperidine-1-carboxylate requires careful consideration of both esterification methodologies and nitrogen protection strategies to prevent unwanted side reactions [8].

Direct Esterification Approaches

Direct esterification of 3-hydroxypiperidine with ethyl chloroformate represents the most straightforward synthetic route . The reaction proceeds under controlled conditions using triethylamine as base in dichloromethane or tetrahydrofuran solvents . The reaction temperature is maintained between 0 to 25 degrees Celsius to prevent decomposition .

Alternative esterification methods employ tert-butyl dicarbonate under alkaline conditions [3]. The reaction of 3-hydroxypiperidine with tert-butyl dicarbonate proceeds at 20 to 30 degrees Celsius for 3 to 6 hours [3]. The treating process involves extraction with ethyl acetate, drying, concentration, and recrystallization to achieve high purity products [3].

Nitrogen Protection Strategies

Boc protection of piperidine nitrogen atoms provides essential selectivity during subsequent transformations [8] [10]. The tert-butoxycarbonyl protecting group exhibits stability under basic conditions while remaining labile to acidic cleavage [11]. Installation of Boc protection typically employs di-tert-butyl dicarbonate in the presence of sodium bicarbonate or triethylamine [10] [11].

Fmoc protection offers an alternative strategy compatible with solid-phase synthesis protocols [11]. The fluorenylmethyloxycarbonyl group undergoes facile removal using 20% piperidine in dimethylformamide [11]. This protection strategy proves particularly valuable when multiple synthetic transformations are required [11].

Protection Group Removal Conditions

Boc deprotection proceeds efficiently using trifluoroacetic acid in dichloromethane or hydrochloric acid in ethyl acetate . The reaction typically requires 3 hours at room temperature for complete conversion . Yields up to 97% are achievable after washing with diethyl ether .

The iron sulfate-catalyzed esterification of aliphatic carboxylic acids with primary alcohols provides ester products in 85 to 98% yields [12]. Caesium fluoride on celite with alkyl halides delivers aromatic and aliphatic acid esters in 76 to 99% yields under base-sensitive conditions [12].

Chiral Resolution Techniques for Enantiopure Production

Enantiopure ethyl 3-hydroxypiperidine-1-carboxylate production requires sophisticated chiral resolution methodologies due to the inherent stereochemistry at the 3-position [13] [14].

Crystallization-Based Resolution

Classical resolution employing chiral resolving agents provides access to enantiopure 3-hydroxypiperidine derivatives [3] [13]. D-pyroglutamic acid serves as an effective resolving agent for 3-hydroxypiperidine [3] [15]. The resolution process involves heating 3-hydroxypiperidine with D-pyroglutamic acid in 95% ethanol under reflux conditions [3].

The optimized molar ratio of 3-hydroxypiperidine to D-pyroglutamic acid ranges from 1:0.5 to 1:0.8, with preferred ratios between 1:0.55 to 1:0.6 [3]. Following reflux, the solution undergoes cooling to separate crystalline diastereomeric salts [3]. Further cooling to -5 degrees Celsius and suction filtration with frozen water washing yields the desired enantiomerically enriched product [3].

Chromatographic Separation Methods

High-performance liquid chromatography using chiral stationary phases enables effective enantiomeric separation [14]. Chiralpak IA columns with n-hexane and ethanol mobile phases (70:30 volume ratio) achieve resolution greater than 10 for N-tert-butoxycarbonyl-piperidine-3-carboxylic acid hydrazide derivatives [14]. The flow rate of 1.0 milliliters per minute at 30 degrees Celsius with detection at 225 nanometers provides optimal separation conditions [14].

The limit of detection and quantification for enantiomeric impurities reaches 2.5 and 7.5 micrograms per milliliter, respectively [14]. Mean recovery of the enantiomeric impurity achieves 96.83% with 1.4% standard deviation [14].

Asymmetric Synthesis Strategies

Biocatalytic approaches using ketoreductases coupled with glucose dehydrogenases enable direct asymmetric synthesis [16]. The coexpression of ketoreductase and glucose dehydrogenase in engineered Escherichia coli strains provides efficient nicotinamide adenine dinucleotide phosphate regeneration [16]. Single-promoter coexpression strains demonstrate ketoreductase activity of 24.1 units per gram wet cells against N-Boc-3-piperidone [16].

Optimization studies reveal that nicotinamide adenine dinucleotide phosphate concentrations of 0.2 grams per liter provide optimal reaction efficiency [16]. Temperature ranges between 20 to 35 degrees Celsius maintain enzyme stability while ensuring reasonable reaction rates [16].

| Resolution Method | Enantiomeric Excess (%) | Yield (%) | Processing Time (h) |

|---|---|---|---|

| D-Pyroglutamic Acid | 96.5 | 85 | 12 |

| Chiral HPLC | 99.5 | 45 | 2 |

| Biocatalytic | 98.2 | 78 | 8 |

| Kinetic Resolution | 92.1 | 42 | 24 |

Continuous Flow Synthesis Optimization

Continuous flow synthesis methodologies offer significant advantages over traditional batch processes for ethyl 3-hydroxypiperidine-1-carboxylate production [17] [18] [19].

Microreactor Design Considerations

Flow microreactors enable precise control over reaction parameters while enhancing mass and heat transfer characteristics [17] [19]. Polytetrafluoroethylene capillary microreactors with internal diameters of 1 millimeter and lengths of 2 to 20 meters provide optimal performance for piperidine synthesis [17]. The enhanced mass transfer in microreactors achieves 82% conversion of substrates in 0.9 minutes under ambient conditions [17].

Three-dimensional serpentine channel designs with five turns after each mixing point deliver 95% mixing efficiency at total flow rates of 7.5 milliliters per minute [19]. The corresponding residence time of approximately 0.3 milliseconds ensures rapid and complete mixing [19]. Fluoroethylene propylene-polyimide film hybrid materials offer exceptional physical toughness at low temperatures and high pressures while maintaining chemical inertness [19].

Process Intensification Benefits

Continuous flow processes demonstrate superior performance compared to batch reactions for complex multi-step syntheses [18] [20]. The integration of microreactors enables telescoped synthesis strategies where multiple reaction steps occur in sequence without intermediate isolation [18]. In-line analytical monitoring using flow infrared spectroscopy provides real-time reaction progress information [18].

Electrocatalytic hydrogenation in membrane electrode assemblies achieves quantitative conversion with 98% yield after passing 9 Faradays per mole [5]. The anion-exchange membrane configuration eliminates the need for anolyte solutions while enabling nonaqueous organic solvents as catholytes [5]. Seven consecutive electrolysis cycles maintain piperidine yields exceeding 90%, demonstrating excellent catalyst durability [5].

Scale-Up Considerations

Parallelized microreactor networks integrated with online catalyst recycling enable production scale enhancement [17]. Eight-fold parallel microreactor systems maintain consistent substrate conversion of approximately 80% across each parallel channel [17]. Larger channel dimensions (3.2 to 4 millimeters internal diameter) provide 150 times higher production capacity than single microreactor systems at comparable conversion levels [17].

The optimization of flow conditions requires careful balance between residence time and conversion efficiency [20]. Residence times of 15 minutes at 25 degrees Celsius enable complete conversion for many transformations [20]. Inline membrane separators operating at 200 pounds per square inch facilitate immediate product isolation [20].

Industrial-Scale Manufacturing Protocols

Industrial production of ethyl 3-hydroxypiperidine-1-carboxylate requires robust manufacturing protocols that ensure consistent quality, yield, and regulatory compliance [22] [23].

Large-Scale Reactor Design

Industrial synthesis employs stabilized nickel catalysts for the hydrogenation of pyridine derivatives [24] [25]. The catalytic reduction process utilizes pressure reactors with at least 2% by weight catalyst loading based on pyridine substrate [24]. Reaction temperatures between 140 to 250 degrees Celsius under hydrogen pressures of 30 to 100 kilograms-force per square centimeter enable complete conversion [24].

Raney cobalt catalysts demonstrate superior performance for industrial piperidine production from furfurylamine precursors [25]. The developed catalyst undergoes alkaline treatment followed by thorough washing until no alkali ions remain detectable [25]. Water replacement with appropriate reaction solvents ensures catalyst compatibility with the hydrogenation process [25].

Continuous Manufacturing Processes

Modern industrial facilities employ continuous flow reactors with tubular designs and static mixers . Residence times of 30 to 60 minutes at 80 degrees Celsius achieve 85 to 92% yields with greater than 99% purity by high-performance liquid chromatography . Solvent recovery systems enable ethanol distillation and recycling, thereby reducing waste and production costs .

The industrial process incorporates hydrogen chloride gas scrubbing and neutralization systems to comply with environmental regulations . Alternative catalysts including sulfuric acid and para-toluenesulfonic acid provide yields of 78% and 82% respectively, though hydrochloric acid remains superior due to its dual catalytic and salt-forming roles .

Quality Control and Analytical Methods

Nuclear magnetic resonance spectroscopy provides comprehensive structural confirmation with proton spectra showing characteristic signals at 1.25 parts per million for ethyl ester protons and 2.85 to 3.10 parts per million for piperidine protons . Carbon-13 nuclear magnetic resonance displays distinctive peaks at 170.8 parts per million for ester carbonyl and 205.4 parts per million for ketone functionalities .

High-performance liquid chromatography employing C18 columns with acetonitrile-water mobile phases (70:30 ratio) and ultraviolet detection at 254 nanometers enables routine purity assessment . Typical retention times of 6.8 minutes facilitate rapid analytical turnaround . X-ray diffraction analysis confirms chair conformations of piperidine rings and salt formation through chloride counterions .

The nucleophilic substitution behavior at the piperidine nitrogen in ethyl 3-hydroxypiperidine-1-carboxylate follows well-established mechanistic patterns observed in related piperidine derivatives. Studies on nucleophilic aromatic substitution reactions of piperidinium compounds reveal that the reactivity order differs significantly from conventional aromatic systems [1].

Mechanistic Framework

Research on nucleophilic aromatic substitution reactions demonstrates that piperidine-containing substrates exhibit second-order kinetics with respect to piperidine concentration [1]. The mechanism involves rate-determining hydrogen-bond formation between piperidine and the substrate-piperidine addition intermediate, followed by deprotonation. This process represents a departure from typical nucleophilic aromatic substitution where nucleophile addition is rate-controlling [1].

The observed reactivity order for substituted pyridinium compounds with piperidine nucleophiles follows the pattern: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo [1]. This ordering reflects the influence of electron-withdrawing groups in facilitating the deprotonation step rather than the initial nucleophilic addition.

Elimination Mechanisms

Computational studies indicate that the elimination of leaving groups proceeds through two distinct pathways depending on nucleofuge ability [1]. For poor leaving groups such as cyanide and fluoride, the mechanism follows an E1cB-like pathway where deprotonation precedes leaving group departure. Conversely, better leaving groups including chloride, bromide, and iodide undergo concerted E2 elimination [1].

| Substrate | Relative Rate | Mechanism | Solvent |

|---|---|---|---|

| N-Methylpyridinium-2-CN | 1.00 | E1cB-like | Methanol |

| N-Methylpyridinium-4-CN | 0.95 | E1cB-like | Methanol |

| N-Methylpyridinium-2-F | 0.02 | E1cB-like | Methanol |

| N-Methylpyridinium-2-Cl | 0.02 | E2 | Methanol |

| N-Methylpyridinium-2-Br | 0.02 | E2 | Methanol |

| N-Methylpyridinium-2-I | 0.02 | E2 | Methanol |

Catalysis by Preassociation

The enhanced reactivity of cyano-substituted substrates arises from catalysis by preassociation, where the second piperidine molecule forms hydrogen bonds with the nitrogen-hydrogen proton of the nucleophilic piperidine [1]. This interaction increases the nucleophilicity of the attacking nitrogen, strengthening its bond to the electrophilic carbon center [1].

Hydroxyl Group Participation in Oxidation Reactions

The hydroxyl group at the 3-position of ethyl 3-hydroxypiperidine-1-carboxylate exhibits characteristic reactivity patterns typical of secondary alcohols in heterocyclic systems. Multiple oxidation pathways have been identified, each proceeding through distinct mechanistic routes.

Conventional Chemical Oxidation

Traditional oxidizing agents including potassium permanganate and chromium trioxide readily convert the hydroxyl group to carbonyl functionality . These reactions proceed through two-electron oxidation mechanisms involving coordination of the oxidant to the hydroxyl oxygen followed by electron transfer and proton loss .

Pyridinium fluorochromate represents a particularly effective oxidant for hydroxypiperidine substrates [3]. Kinetic studies reveal rate constants ranging from 1.45 to 2.96 × 10⁻³ s⁻¹ at temperatures between 303-318 K [3]. The mechanism involves hydride transfer from the carbon-hydrogen bond adjacent to the hydroxyl group, forming the corresponding ketone product [3].

Radical-Mediated Oxidation Pathways

Hydroxyl radical-initiated oxidation represents a significant pathway under atmospheric conditions [4]. Studies on piperidine oxidation by hydroxyl radicals demonstrate that hydrogen abstraction occurs preferentially from both methylene and nitrogen-hydrogen bonds [4]. The rate coefficient for piperidine reaction with hydroxyl radicals has been determined as 1.19 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 304 K [4].

Hydrogen peroxide serves as an effective "green oxidant" for piperidine derivatives [5]. Gas-phase oxidation studies reveal that hydrogen peroxide selectively targets specific positions on the piperidine ring, leading to formation of 2,3,4,5-tetrahydropyridine as the major product [5]. The reaction proceeds through hydrogen abstraction mechanisms where the hydroxyl radical removes hydrogen atoms spontaneously without activation barriers [6].

| Oxidizing Agent | Product | Rate Constant (s⁻¹) | Temperature (K) | Mechanism |

|---|---|---|---|---|

| Potassium Permanganate | Carbonyl Compound | Variable | 298-318 | Two-electron |

| Chromium Trioxide | Carbonyl Compound | Variable | 298-318 | Two-electron |

| Pyridinium Fluorochromate | Oxoacid | 1.45-2.96 × 10⁻³ | 303-318 | Hydride Transfer |

| Hydrogen Peroxide | 2,3,4,5-Tetrahydropyridine | 1.19 × 10⁻¹⁰ | 304 | H-abstraction |

| OH Radical | Ring-opened Products | Barrierless | 298 | H-abstraction |

Enzymatic Oxidation Systems

Cytochrome P-450 model systems demonstrate significant activity toward piperidine ring oxidation [7]. These biological oxidation pathways proceed through iminium intermediate formation, leading to β-oxo products [7]. The mechanism involves initial hydrogen abstraction followed by oxygen capture and subsequent rearrangement to form ketone functionality [7].

Thermodynamic Considerations

Computational studies indicate that hydroxyl radical abstractions from piperidine substrates proceed with barrierless energy profiles [6]. The spontaneous nature of these reactions reflects the high reactivity of hydroxyl radicals and their ability to abstract hydrogen atoms from both primary and secondary carbon centers [6].

Carboxylate Ester Hydrolysis Kinetics

The ethyl carboxylate functionality in ethyl 3-hydroxypiperidine-1-carboxylate undergoes hydrolysis through established carboxylic acid ester mechanisms. Three primary hydrolysis pathways have been characterized: acid-catalyzed, base-catalyzed, and neutral hydrolysis [8].

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds through a nucleophilic acyl substitution mechanism involving initial protonation of the carbonyl oxygen [9]. The reaction follows first-order kinetics with respect to both ester and acid catalyst. Activation energies typically range from 15-25 kcal/mol depending on reaction conditions [9].

The mechanism begins with protonation of the carbonyl oxygen by hydronium ion, increasing the electrophilicity of the carbonyl carbon [9]. Water then attacks the activated carbonyl center, forming a tetrahedral intermediate. Subsequent elimination of ethoxide and deprotonation yields the corresponding carboxylic acid [9].

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly termed saponification, represents an irreversible process under basic conditions [10]. The mechanism involves direct nucleophilic attack by hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate [10]. Elimination of ethoxide produces the carboxylate salt, which upon neutralization yields the free carboxylic acid [10].

The reaction exhibits second-order kinetics, first-order in both ester and hydroxide concentration [10]. Activation energies for base-catalyzed hydrolysis are generally lower than acid-catalyzed processes, typically ranging from 10-20 kcal/mol [10].

Neutral Hydrolysis

Neutral hydrolysis occurs through direct water attack on the ester carbonyl without external catalysis [11]. This process exhibits significantly slower rates compared to catalyzed pathways. Studies on acetylcholine, a structurally related ester, reveal a rate constant of 3.9 × 10⁻⁷ s⁻¹ at 25°C with an activation energy of 20.0 kcal/mol [11].

| Hydrolysis Type | Rate Constant | Temperature (°C) | Activation Energy (kcal/mol) | Mechanism |

|---|---|---|---|---|

| Acid-catalyzed | Variable | 25-80 | 15-25 | Addition-Elimination |

| Base-catalyzed | Variable | 25-80 | 10-20 | Addition-Elimination |

| Neutral (uncatalyzed) | 3.9 × 10⁻⁷ s⁻¹ | 25 | 20.0 | Addition-Elimination |

| Enzymatic (PLE) | >99% conversion | 30 | N/A | Enzymatic |

Enzymatic Hydrolysis

Pig liver esterase demonstrates exceptional catalytic activity toward piperidine carboxylic acid esters [12]. Enzymatic hydrolysis proceeds with >99% conversion rates and high enantioselectivity [12]. The enzymatic process circumvents the high activation barriers associated with non-catalyzed pathways through specific enzyme-substrate interactions [12].

Structural Effects on Hydrolysis Rates

The presence of the hydroxyl group at the 3-position influences hydrolysis kinetics through both electronic and steric effects. The hydroxyl substituent can participate in intramolecular hydrogen bonding, potentially stabilizing transition states and affecting reaction rates. Additionally, the nitrogen substitution pattern significantly influences the electron density at the carbonyl center, modulating reactivity toward nucleophilic attack.

Ring-Opening and Rearrangement Pathways

Ethyl 3-hydroxypiperidine-1-carboxylate can undergo various ring-opening and rearrangement reactions depending on reaction conditions and catalysts employed. These transformations provide access to diverse structural motifs while maintaining stereochemical control.

Intramolecular Cyclization Pathways

Intramolecular cyclization represents a fundamental approach to piperidine ring formation and rearrangement [13]. The reaction pathway typically changes from 5-exo-cyclization to 6-endo cyclization, contrary to Baldwin's rules, when specific substituents and reaction conditions are employed [13].

Studies on piperidine formation through intramolecular cyclization reveal that substrates containing nitrogen sources and active sites undergo cyclization with >90% selectivity under acid-mediated conditions [13]. The process involves formation of new carbon-nitrogen or carbon-carbon bonds depending on the specific cyclization mode [13].

Radical-Mediated Ring-Opening

Cobalt(II)-catalyzed radical cyclization of linear amino-aldehydes provides access to both piperidines and pyrrolidones [13]. However, during piperidine synthesis, competitive processes between radical rebound and 1,5-hydrogen transfer result in formation of linear alkene by-products [13]. Typical selectivities range from 60-80% under optimized conditions [13].

Advanced radical methodologies include N-radical approaches utilizing fluorine-assisted hydrogen atom transfer [13]. These methods enable formation of piperidines through 1,6-hydrogen atom transfer mechanisms with moderate to good selectivities [13].

Palladium-Catalyzed Ring-Opening

Palladium-catalyzed ring-opening aminolysis of bridged lactam-lactone systems provides stereocontrolled access to 3-hydroxy-2-piperidinone carboxamides [14] [15]. This transformation proceeds with exclusive acyl carbon-oxygen bond cleavage and represents the first catalytic method for activating acyl carbon-oxygen bonds in γ-lactones [15].

The reaction exhibits >99% selectivity for acyl carbon-oxygen bond activation over alkyl carbon-oxygen bond cleavage [15]. Products are obtained in a stereocontrolled manner following oxidative addition and concomitant trapping with primary or secondary amines [15].

Oxidative Ring-Opening Mechanisms

Cytochrome P-450 model systems facilitate piperidine ring oxidation through iminium intermediate formation [7]. The mechanism involves initial hydrogen abstraction at the β-position followed by oxygen capture and subsequent ring-opening. This pathway leads to β-oxo formation with selectivities ranging from 70-85% [7].

The oxidative process is not rate-determined by hydrogen abstraction, suggesting that subsequent steps involving iminium ion formation and hydrolysis control the overall reaction rate [7]. The relatively stable iminium intermediates serve as precursors to various oxidized products [7].

ANRORC Mechanisms

The Addition of Nucleophile, Ring Opening, Ring Closure (ANRORC) mechanism represents a specialized substitution pathway particularly relevant to heterocyclic systems [16]. This mechanism involves nucleophilic addition followed by ring-opening and subsequent ring closure, providing access to regioisomeric products not accessible through conventional substitution pathways [16].

Metal amide nucleophiles such as sodium amide readily participate in ANRORC reactions with piperidine derivatives under low-temperature conditions [16]. The mechanism provides definitive evidence through isotope labeling studies demonstrating nitrogen atom scrambling between internal and external positions [16].

| Reaction Type | Conditions | Products | Selectivity | Temperature (°C) |

|---|---|---|---|---|

| Intramolecular Cyclization | Acid-mediated | 6-endo cyclization products | >90% | 20-80 |

| Radical-mediated Ring Opening | Co(II) catalyst | Linear alkenes + cyclized products | 60-80% | 25-50 |

| Palladium-catalyzed Ring Opening | Pd catalyst, Amines | 3-hydroxy-2-piperidinone carboxamides | >99% | 25-60 |

| Oxidative Ring Opening | Cytochrome P-450 | β-oxo formation | 70-85% | 37 |

| ANRORC Mechanism | Metal amide nucleophiles | Ring-opened intermediates | Variable | -78 to 25 |

Stereochemical Considerations

Ring-opening reactions of ethyl 3-hydroxypiperidine-1-carboxylate must account for the stereochemistry at the hydroxyl-bearing carbon center. Stereoretentive ring-opening maintains the original configuration, while stereoinvertive processes result in configuration inversion [15]. The choice between these pathways depends on the specific mechanism and reaction conditions employed [15].